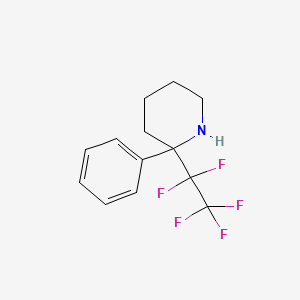![molecular formula C14H6N2S4 B12607529 4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]benzene-1,2-dicarbonitrile CAS No. 649774-47-0](/img/structure/B12607529.png)
4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]benzene-1,2-dicarbonitrile is an organic compound that features a benzene ring substituted with two dicarbonitrile groups and a dithiolylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]benzene-1,2-dicarbonitrile typically involves the following steps:
Formation of the dithiolylidene moiety: This can be achieved through the reaction of a dithiol with a suitable electrophile under controlled conditions.
Attachment to the benzene ring: The dithiolylidene intermediate is then reacted with a benzene derivative containing the dicarbonitrile groups. This step often requires the use of a catalyst and specific reaction conditions to ensure the correct substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzene ring allows for various substitution reactions, including electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted benzene derivatives with various functional groups replacing hydrogen atoms on the benzene ring.
Scientific Research Applications
4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]benzene-1,2-dicarbonitrile has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biology and Medicine: Investigated for its potential biological activities and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of 4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s electronic properties allow it to participate in electron transfer processes, which can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]benzene-1,2-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of dicarbonitrile groups.
4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]benzene-1,2-dimethanol: Similar structure but with hydroxyl groups instead of dicarbonitrile groups.
Uniqueness
The presence of dicarbonitrile groups in 4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]benzene-1,2-dicarbonitrile imparts unique electronic properties, making it particularly suitable for applications in organic electronics and materials science. The compound’s ability to undergo various chemical reactions also enhances its versatility in synthetic chemistry.
Properties
CAS No. |
649774-47-0 |
|---|---|
Molecular Formula |
C14H6N2S4 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
4-[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H6N2S4/c15-6-10-2-1-9(5-11(10)7-16)12-8-19-14(20-12)13-17-3-4-18-13/h1-5,8H |
InChI Key |
JLSVGZDBQXYPKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=C3SC=CS3)S2)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-iodo-N-propylbenzamide](/img/structure/B12607453.png)
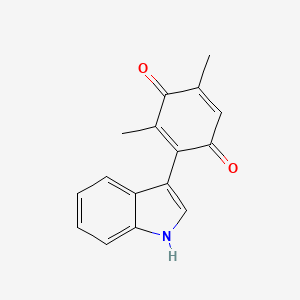

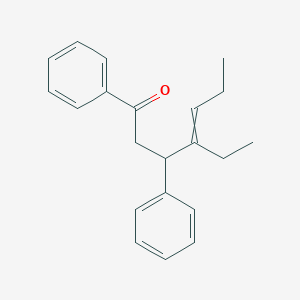
![1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine](/img/structure/B12607482.png)
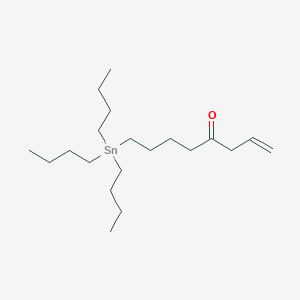

![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-4-ylpyrrole-3-carboxamide](/img/structure/B12607489.png)
![2-[2-(Methanesulfonyl)ethenyl]benzonitrile](/img/structure/B12607491.png)
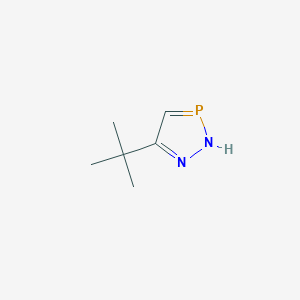

![4-Chloro-6-{[(4-methoxyphenyl)methyl]amino}pyrimidine-5-carbonitrile](/img/structure/B12607514.png)
![Cyclohexanecarboxamide, N-[(1R)-1-[5-[5-chloro-3-fluoro-2-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-fluoro-2-pyridinyl]ethyl]-4,4-difluoro-1-hydroxy-](/img/structure/B12607520.png)
